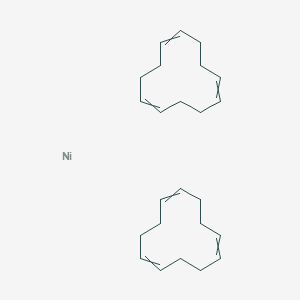

Cyclododeca-1,5,9-triene;nickel

Description

Historical Development and Pioneering Contributions of Günther Wilke

The story of cyclododeca-1,5,9-triene (B165249);nickel, often abbreviated as Ni(cdt), is inextricably linked with the groundbreaking work of German chemist Günther Wilke. wikipedia.orgchemistryviews.org While investigating the "nickel effect" in the 1960s, a phenomenon observed during the development of Ziegler catalysts, Wilke and his team at the Max-Planck-Institut für Kohlenforschung embarked on a journey that would reshape organometallic chemistry. mpg.deresearchgate.net Their investigations into the nickel-catalyzed cyclooligomerization of butadiene led to the serendipitous discovery of several key Ni(0)-olefin complexes. researchgate.netacs.org

In 1962, during mechanistic studies on the oligomerization of butadiene, Wilke successfully isolated the highly sensitive Ni(0) complex, Ni(t-CDT), where 't' denotes the all-trans isomer of cyclododeca-1,5,9-triene. mpg.de This discovery, alongside that of bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂), marked a pivotal moment, earning Wilke the title of the father of modern Ni-olefin chemistry. wikipedia.orgmpg.de His work not only provided a deeper understanding of catalytic processes but also furnished the scientific community with versatile and highly reactive sources of nickel(0). chemistryviews.orgresearchgate.net

The synthesis of the all-trans isomer of the complex, (t,t,t-CDT)Ni, is achieved through the reduction of anhydrous nickel(II) acetylacetonate (B107027) in the presence of the triolefin. wikipedia.org This extremely air-sensitive, deep-red solid was the first Ni(0)-olefin complex to be discovered. wikipedia.orgdbpedia.org

Significance as a Foundational Compound in Low-Valent Nickel Chemistry

The isolation and characterization of Ni(cdt) complexes were instrumental in establishing the field of low-valent nickel chemistry. researchgate.net These 16-electron complexes feature a trigonal planar nickel(0) center bound to the three alkene groups of the cyclododecatriene ligand. wikipedia.orgdbpedia.org X-ray structural analysis has revealed a propeller-like arrangement of the olefins around the nickel atom, rendering the structure chiral. wikipedia.orgdbpedia.org

The significance of Ni(cdt) lies in its role as a highly reactive and versatile precursor. The cyclododecatriene ligand is readily displaced by other ligands, such as olefins, phosphines, and carbon monoxide, providing access to a wide range of other nickel(0) complexes. wikipedia.org For instance, the widely used Ni(COD)₂ can be prepared from Ni(cdt). wikipedia.org This lability is a key feature that underpins its utility in catalysis.

The study of these foundational compounds has paved the way for the development of numerous nickel-catalyzed reactions, including those crucial for industrial processes. mpg.de For example, Wilke's early research on the cyclotrimerization of butadiene to cyclododeca-1,5,9-triene had major implications for the production of nylon derivatives. mpg.de

Positioning within the Landscape of Ni(0) Precursors, notably as a "Naked Nickel" Complex

Günther Wilke aptly described complexes like Ni(cdt) and Ni(COD)₂ as "naked nickel" complexes. mpg.de This term highlights the lability of the olefin ligands, which can be easily displaced, exposing a highly reactive, low-coordinate nickel(0) center. mpg.deacs.org This "nakedness" is what makes these compounds such powerful precatalysts.

In the landscape of Ni(0) precursors, Ni(cdt) and its counterpart Ni(COD)₂ have long dominated the field. acs.orgnih.gov While Ni(II) salts can also be used as catalyst precursors, they require a reduction step to generate the active Ni(0) species, which can sometimes lead to less defined catalytic systems. researchgate.netrsc.org In contrast, Ni(0) complexes like Ni(cdt) directly enter the catalytic cycle through ligand exchange, offering a more direct and often more efficient route to the active catalyst. nih.gov

| Property | Value |

| Chemical Formula | C12H18Ni |

| Molar Mass | 220.96 g/mol wikipedia.orgnih.gov |

| Appearance | Deep red solid wikipedia.org |

| Melting Point | 140 °C (decomposes) wikipedia.org |

| Solubility | Soluble in diethyl ether wikipedia.org |

| Electron Count | 16 wikipedia.orgdbpedia.org |

| Geometry | Trigonal planar wikipedia.orgdbpedia.org |

| Chirality | Chiral wikipedia.orgdbpedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37246-55-2 |

|---|---|

Molecular Formula |

C24H36Ni |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

cyclododeca-1,5,9-triene;nickel |

InChI |

InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2; |

InChI Key |

YBYVOFBWMFBDFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Ni Cdt Complexes

Traditional Synthetic Pathways from Nickel(II) Precursors

A primary and well-established method for synthesizing Ni(CDT) complexes involves the in-situ reduction of nickel(II) salts in the presence of the cyclododecatriene ligand. Organoaluminum compounds are commonly employed as the reducing agents in this process.

A notable example is the synthesis of (all-E)-cyclododeca-1,5,9-triene nickel(0), which is prepared by reducing anhydrous nickel(II) acetylacetonate (B107027) with diethylaluminum ethoxide in the presence of (all-E)-cyclododeca-1,5,9-triene. wikipedia.org This reaction is typically carried out in an ether solvent. The resulting complex is a deep red, air-sensitive solid. wikipedia.org

The use of organoaluminum reagents is a common strategy in the synthesis of low-valent nickel complexes. nih.gov However, these reagents are often pyrophoric and require careful handling at low temperatures. nih.govchemrxiv.org

The cyclotrimerization of butadiene is a fundamental industrial process for producing 1,5,9-cyclododecatriene (B1592173). acs.org While titanium-based catalysts are often used to selectively produce the (1Z,5E,9E)-isomer, nickel-based catalysts also play a role in this reaction, often leading to the formation of the (all-E)-isomer. wikipedia.org The formation of 1,5,9-cyclododecatriene was first noted as a byproduct in the nickel-catalyzed cyclooligomerization of butadiene. acs.org

The reaction mechanism involves the coordination of butadiene molecules to a nickel center, followed by a series of insertion and reductive elimination steps to form the 12-membered ring. The specific isomer of cyclododecatriene formed is dependent on the catalyst system employed.

Advanced and Alternative Synthetic Approaches

To circumvent the use of hazardous and non-atom-economical organoaluminum reductants, electrochemical methods have been developed for the synthesis of nickel(0) complexes. nih.govchemrxiv.org This approach involves the reduction of Ni(II) salts at an electrode on a preparative scale. nih.govchemrxiv.org Electrolysis offers a more robust and reproducible method for generating Ni(0) species. nih.govchemrxiv.org

While the direct electroreductive synthesis of Ni(CDT) is a subject of ongoing research, the successful synthesis of other important Ni(0) complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], demonstrates the potential of this methodology. nih.govchemrxiv.org This technique can also be adapted for in-situ reduction protocols to generate catalytic amounts of Ni(0) for various organic transformations. nih.gov

Isomeric Forms and Their Preparation

The all-trans isomer of cyclododeca-1,5,9-triene (B165249), also known as (1E,5E,9E)-cyclododeca-1,5,9-triene or ttt-CDT, forms a well-characterized complex with nickel(0). This complex, Ni(ttt-CDT), is synthesized by the reduction of nickel(II) acetylacetonate in the presence of ttt-CDT. wikipedia.org

X-ray structural analysis reveals a trigonal planar geometry for the nickel center, with the three double bonds of the ligand coordinated to the metal. wikipedia.org The ligand adopts a propeller-like arrangement around the nickel atom, resulting in a chiral structure. wikipedia.org

Preparation of Other Geometric Isomers of Cyclododeca-1,5,9-triene in Nickel Complexes

The synthesis of nickel(0) complexes with different geometric isomers of cyclododeca-1,5,9-triene is a well-established field, with the all-trans isomer being the most common. However, methods for preparing complexes with other isomers, such as the all-cis form, have also been developed.

One of the pioneering methods for synthesizing (all-trans-cyclododeca-1,5,9-triene)nickel(0), denoted as Ni(t,t,t-CDT), involves the reaction of nickel(II) acetylacetonate with organoaluminum compounds in the presence of the all-trans-CDT ligand. This in-situ reduction of the nickel(II) salt to nickel(0) allows for the coordination of the triene.

A significant breakthrough was the synthesis of the nickel(0) complex with the all-cis isomer of CDT, Ni(c,c,c-CDT). This was achieved by the co-condensation of nickel vapor with the all-cis-CDT ligand at -196 °C. This metal-vapor synthesis technique provides a direct route to the complex, avoiding the use of reducing agents.

Furthermore, ligand exchange reactions offer a versatile pathway to these complexes. For instance, complexes of the type (PCy₃)₂Ni have been shown to react with cyclododecatrienes to yield Ni(CDT) complexes. The specific isomer of the resulting Ni(CDT) complex is dependent on the starting triene.

Spectroscopic and Crystallographic Characterization Techniques for Ni(CDT) Complexes

The precise structural elucidation and identification of Ni(CDT) complexes are accomplished through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Application of X-ray Diffraction for Structural Determination

X-ray crystallography provides unambiguous proof of the molecular structure of Ni(CDT) complexes in the solid state. The crystal structure of Ni(t,t,t-CDT) reveals that the nickel atom is coordinated to the three double bonds of the CDT ligand. The molecule possesses a threefold axis of rotation, with the nickel atom situated on this axis. The three double bonds are arranged in a propeller-like fashion around the central metal atom. The Ni-C bond distances are approximately 2.0 Å, and the C=C bond lengths are slightly elongated compared to the free ligand, indicating significant back-bonding from the nickel d-orbitals to the π* orbitals of the alkene.

The structural determination of Ni(c,c,c-CDT) would provide invaluable comparative data, but detailed crystallographic information for this specific isomer is less commonly reported in readily accessible literature.

Spectroscopic Signatures (e.g., NMR, IR) in Complex Identification

Spectroscopic techniques are indispensable for characterizing Ni(CDT) complexes, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the specific CDT isomer coordinated to the nickel center. In the ¹H NMR spectrum of Ni(c,c,c-CDT), the vinylic protons appear as a sharp singlet at δ 3.88 ppm, while the methylene (B1212753) protons resonate as a broad singlet at δ 2.18 ppm. This simplicity in the spectrum is indicative of a highly symmetric structure in solution.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination of the double bonds to the nickel atom. The C=C stretching frequency (ν(C=C)) in the complex is shifted to a lower wavenumber compared to the free ligand, which is a hallmark of olefin coordination. For Ni(c,c,c-CDT), a strong band is observed at 719 cm⁻¹, which is characteristic of the cis-double bonds in the coordinated ligand.

The complex (PCy₃)₂Ni(η²-C₁₂H₁₈) exhibits ν(C=C) bands at 1557 and 1523 cm⁻¹, which are significantly shifted from the free ligand, indicating strong coordination of one of the double bonds. The ³¹P{¹H} NMR spectrum of this complex shows a singlet at 36.4 ppm, confirming the equivalence of the two phosphine (B1218219) ligands.

Coordination Chemistry and Reactivity of Ni Cdt Complexes

Bonding Interactions within Ni(0)-Olefin Complexes

The interaction between a nickel(0) center and an olefin ligand is a classic example of coordination chemistry that is fundamental to understanding the stability and reactivity of complexes like Ni(CDT).

The bonding in Ni(0)-olefin complexes is effectively described by the Dewar–Chatt–Duncanson model. ubc.cawikipedia.orgchemeurope.com This model posits a synergistic bonding mechanism involving two primary components. wikipedia.orgchemeurope.com First, the olefin donates electron density from its filled π-bonding orbital to an empty d-orbital on the nickel atom, forming a σ-bond. wikipedia.orgchemeurope.com Concurrently, the nickel atom donates electron density from one of its filled d-orbitals back into the empty π* antibonding orbital of the olefin. wikipedia.orgchemeurope.com This process is known as π-back-donation. wikipedia.org

This dual bonding mechanism has a significant impact on the olefin's structure. The population of the π* antibonding orbital weakens the carbon-carbon double bond, leading to an observable elongation of the C-C bond distance and a decrease in its vibrational frequency. wikipedia.orgchemeurope.com For instance, in the complex Ni(C2H4)(PPh3)2, the C-C bond length is 143 picometers, a notable increase from the 133 pm length in free ethylene (B1197577). wikipedia.org This interaction also induces a "rehybridization" of the olefin's carbon atoms from sp² towards sp³, characterized by the bending of substituents on the ethylene away from the metal center. wikipedia.orgchemeurope.com

The electronic structure of Ni(0)-olefin complexes is central to their reactivity. The π-back-donation described in the Dewar-Chatt-Duncanson model is a crucial factor. wikipedia.org It not only strengthens the metal-ligand bond but also influences the electron density at the nickel center. acs.org Strong π-accepting ligands, like electron-deficient olefins, enhance this back-donation, which can be substantial. acs.orgnih.gov In some cases, particularly with ancillary ligands like phosphines, the back-donation is so significant that it can be described as a ligand-induced phenomenon, where the phosphine's σ-donation to the metal facilitates greater charge transfer to the olefin's π* orbital. nih.gov

Computational studies have quantified the contributions of the two bonding components, showing that for typical alkene complexes, forward donation accounts for about 75% of the binding energy, while back-donation contributes the remaining 25%. wikipedia.orgchemeurope.com However, for complexes with strongly electron-attracting substituents on the ethylene, the contribution from π-back-donation can dominate over σ-donation. rsc.org This electronic flexibility is key to the catalytic activity of Ni(0) complexes, as the tuning of π-accepting ligands can influence various steps in a catalytic cycle. acs.org

Table 1: Comparison of C-C Bond Lengths in Free and Coordinated Ethylene

| Compound | C-C Bond Length (pm) |

| Ethylene (C₂H₄) | 133 wikipedia.org |

| K[PtCl₃(C₂H₄)]·H₂O (Zeise's Salt) | 134 wikipedia.orgchemeurope.com |

| Ni(C₂H₄)(PPh₃)₂ | 143 wikipedia.orgchemeurope.com |

Ligand Exchange Phenomena in Ni(CDT) Systems

A defining characteristic of Ni(CDT) is the high lability of its CDT ligand, which makes it an excellent starting material for the synthesis of other nickel(0) complexes through ligand exchange reactions. google.comacs.org

The CDT ligand in Ni(CDT) is bound to the nickel center in a tridentate fashion through its three double bonds. However, this interaction is relatively weak, allowing for the easy displacement of the CDT molecule by other ligands. google.comacs.org This high affinity for ligand exchange is a hallmark of Ni(0)-olefin complexes and is crucial for their utility in catalysis. google.com The lability of the CDT ligand in Ni(CDT) is even greater than that of the cyclooctadiene (COD) ligands in the commonly used Ni(COD)₂. google.com This property has led to the term "naked nickel" to describe the high reactivity and accessibility of the nickel center upon ligand dissociation. acs.org

The facile displacement of the CDT ligand is frequently exploited to generate a variety of other Ni(0)-olefin complexes. For example, reacting Ni(CDT) with other olefins can lead to the formation of new tris(olefin)nickel(0) complexes. acs.org This strategy has been used to synthesize complexes like tris(bicyclo[2.2.1]hept-2-ene)nickel(0) (Ni(nor)₃) and Ni(C₂H₄)₃ by treating Ni(CDT) with norbornene and ethylene, respectively. acs.org This method provides a straightforward route to catalytically active species that might be difficult to prepare directly. acs.org

The nickel center in Ni(CDT), once the CDT ligand is partially or fully displaced, readily coordinates with a wide range of other ligands. These include common ligands in catalysis such as phosphines, as well as ethers and arenes. acs.orgacs.org The coordination of phosphine (B1218219) ligands is particularly important, as it allows for the fine-tuning of the electronic and steric properties of the resulting nickel complex. The equilibrium between the olefin-bound and phosphine-bound nickel(0) species is sensitive to the properties of both the olefin and the phosphine ligand. For instance, sterically bulky or strongly electron-donating phosphines can shift the equilibrium towards the phosphine-ligated complex. acs.org The interaction with π-accepting ligands like phosphites is particularly strong due to enhanced back-bonding. acs.org The ability of Ni(CDT) to serve as a precursor for complexes with such a diverse array of ligands underscores its importance and versatility in the field of organometallic chemistry and catalysis. google.comacs.org

Table 2: Examples of Ligand Exchange Reactions with Ni(CDT)

| Reactant | Added Ligand(s) | Product Complex | Reference |

| Ni(CDT) | norbornene | Ni(norbornene)₃ | acs.org |

| Ni(CDT) | ethylene | Ni(C₂H₄)₃ | acs.org |

| Ni(CDT) | dppf | [Ni(dppf)(CDT)] | acs.org |

Challenges Related to Complex Stability and Handling

The utility of (all-trans-cyclododeca-1,5,9-triene)nickel(0) (Ni(CDT)) in chemical synthesis is intrinsically linked to its stability and the protocols required for its handling. As a 16-electron Ni(0)-olefin complex, Ni(CDT) exhibits significant reactivity, which also contributes to its inherent instability under certain conditions. This section details the primary challenges associated with the stability and handling of Ni(CDT) complexes.

A primary characteristic of Ni(CDT) is its extreme sensitivity to atmospheric oxygen. wikipedia.org Exposure to air leads to rapid decomposition of the complex, a trait common to many Ni(0)-olefin precatalysts. researchgate.netgoogle.com This high reactivity with oxygen necessitates the use of stringent air-free handling techniques to maintain the compound's integrity and catalytic activity.

The thermal stability of Ni(CDT) is also a critical consideration. The complex has been reported to decompose at a temperature of 140 °C when heated under a nitrogen atmosphere. wikipedia.org This decomposition temperature indicates a moderate thermal stability in the absence of air, but it also underscores the need for careful temperature control during its storage and use in chemical reactions.

The practical application of Ni(CDT) is therefore contingent upon the use of specialized laboratory equipment and procedures. All manipulations involving the solid complex or its solutions must be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. ossila.commit.edufishersci.com The inert gas (typically argon or nitrogen) must be dry and have extremely low levels of oxygen (<0.1 ppm) to prevent degradation of the complex. ossila.com

Furthermore, all glassware used for handling Ni(CDT) must be rigorously dried, typically by oven-heating, to remove any adsorbed moisture, as the complex is also sensitive to water. mit.edupitt.edu Solvents used to prepare solutions of Ni(CDT) must be thoroughly deoxygenated and dried prior to use.

For long-term storage, Ni(CDT) should be kept in a sealed container under an inert atmosphere in a cool, dark environment, often in a freezer at temperatures below -20°C, to minimize thermal decomposition and maintain its chemical purity. max-planck-innovation.comstackexchange.com

Table 1: Stability Properties of (all-trans-cyclododeca-1,5,9-triene)nickel(0)

| Property | Value/Observation | Source(s) |

| Appearance | Deep red solid | wikipedia.org |

| Air Stability | Extremely sensitive; rapid decomposition on exposure to air. | wikipedia.orggoogle.com |

| Thermal Stability | Decomposes at 140 °C (under N₂). | wikipedia.org |

| Handling Requirements | Must be handled under an inert atmosphere (glovebox or Schlenk line). | ossila.commit.edufishersci.com |

| Storage Conditions | Sealed container, inert atmosphere, cool and dark (e.g., < -20°C). | max-planck-innovation.comstackexchange.com |

Catalytic Applications of Cyclododeca 1,5,9 Triene;nickel Complexes

Cyclooligomerization and Oligomerization Reactions

Nickel complexes containing the cyclododeca-1,5,9-triene (B165249) (CDT) ligand are pivotal in the catalytic synthesis of various cyclic and linear oligomers from simple unsaturated monomers like dienes, olefins, and alkynes.

Butadiene Cyclotrimerization to Cyclododeca-1,5,9-triene

The cyclotrimerization of butadiene is a significant industrial process for the synthesis of 1,5,9-cyclododecatriene (B1592173), a precursor for materials like nylon-12. wikipedia.org While titanium-based catalysts are also used, nickel-containing catalysts, particularly those derived from cyclododeca-1,5,9-triene nickel, are effective in this transformation. wikipedia.orgacs.org The reaction involves the coordination of three butadiene molecules to a nickel(0) center, followed by oxidative coupling and reductive elimination to form the 12-membered ring. The specific isomer of the resulting cyclododecatriene can be influenced by the catalyst system employed. For instance, nickel- and chromium-catalyzed trimerizations tend to produce the all-trans isomer of cyclododeca-1,5,9-triene. wikipedia.org The yield for this process is often high, exceeding 80%. wikipedia.org The reaction is typically conducted in a solvent such as benzene (B151609), toluene, or cyclohexane, under specific temperature and pressure conditions. epo.org

Table 1: Reaction Conditions for Butadiene Cyclotrimerization

| Parameter | Value |

| Catalyst | Cyclododeca-1,5,9-triene;nickel complex |

| Reactant | 1,3-Butadiene |

| Product | 1,5,9-Cyclododecatriene |

| Temperature | 30 to 70°C |

| Pressure | 5 to 10 bar |

| Solvent | Toluene, Benzene, Cyclohexane, etc. |

| Butadiene Conversion | ≥ 85 wt% |

| CDT Selectivity | ≥ 85 wt% |

| Reaction Time | 30 to 80 minutes |

Data sourced from multiple patents and research articles describing the process. epo.org

Cyclodimerization of Dienes (e.g., to Cyclooctadiene)

Nickel(0) complexes derived from cyclododeca-1,5,9-triene are also effective catalysts for the cyclodimerization of 1,3-dienes. A prominent example is the dimerization of butadiene to form 1,5-cyclooctadiene (B75094) (COD). In this reaction, the cyclododecatriene ligand is displaced by butadiene molecules, which then couple at the nickel center to form the eight-membered ring. This reaction provides an important route to cyclooctadiene, a widely used ligand in organometallic chemistry and a starting material for other chemical syntheses. The catalytic system can be fine-tuned to favor the formation of cyclooctadiene over the trimer, cyclododecatriene. Bis(cyclooctadiene)nickel(0), Ni(cod)2, a versatile nickel(0) source, can be synthesized from Ni(cdt). wikipedia.orgresearchgate.net

Co-oligomerization with Olefins and Alkynes

The reactivity of cyclododeca-1,5,9-triene nickel complexes extends to the co-oligomerization of dienes with other unsaturated partners like olefins and alkynes. These reactions allow for the construction of more complex cyclic and linear molecules. For instance, the co-oligomerization of butadiene with ethylene (B1197577) can lead to the formation of 1,5-cyclodecadiene. Similarly, co-oligomerization with alkynes can produce a variety of cyclic and acyclic compounds, depending on the reaction conditions and the nature of the alkyne substrate. These transformations highlight the versatility of the nickel catalyst in controlling the assembly of different monomer units.

Reppe Synthesis and Related Acetylene (B1199291) Cyclooligomerizations

The cyclooligomerization of acetylene, famously explored by Walter Reppe using nickel catalysts, can also be facilitated by cyclododeca-1,5,9-triene nickel complexes. These catalysts can promote the cyclotetramerization of acetylene to form cyclooctatetraene. The mechanism involves the coordination of four acetylene molecules to the nickel center, followed by a concerted cyclization and release of the product. This reaction is a cornerstone of acetylene chemistry and provides access to a unique class of cyclic polyenes.

Carbon-Carbon Bond Forming Transformations

Beyond cyclooligomerization, cyclododeca-1,5,9-triene nickel complexes are valuable in other carbon-carbon bond-forming reactions.

Ligand Coupling Processes

The nickel(0) center in cyclododeca-1,5,9-triene nickel is highly susceptible to oxidative addition with a variety of organic halides. This property is harnessed in ligand coupling reactions, where the nickel complex acts as a stoichiometric or catalytic coupling agent. For example, the reaction of the nickel complex with aryl or vinyl halides leads to the formation of a nickel(II) species, which can then undergo reductive elimination to form a new carbon-carbon bond between the organic fragments. This type of reactivity is fundamental to many cross-coupling reactions that are central to modern organic synthesis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering advantages in terms of cost and reactivity, particularly with challenging substrates. chemistryviews.orgrsc.org Ni(cdt), as a precursor to active Ni(0) species, plays a significant role in this area. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides or sulfonates, is a prime example. chemistryviews.orgnih.gov

The advantages of using nickel catalysts, derivable from precursors like Ni(cdt), include their high reactivity towards deactivated aryl chlorides and sulfonates without the necessity for specialized ligands. chemistryviews.org Research has demonstrated the efficacy of nickel catalysis in Suzuki-Miyaura couplings for the synthesis of biaryl motifs, which are prevalent in natural products and pharmaceuticals. chemistryviews.orgrsc.org These reactions can often be carried out under mild conditions, including at room temperature. chemistryviews.org

A notable application is the deformylative cross-coupling of aldehydes with organoboron reagents, a non-traditional Suzuki-type reaction that proceeds under base-free conditions. nih.govresearchgate.net This method showcases high functional group tolerance and has been successfully applied to the functionalization of complex, biologically active molecules. nih.gov The catalytic cycle is proposed to involve the oxidative addition of nickel into the aldehyde C(acyl)-H bond. nih.govresearchgate.net

Furthermore, nickel-catalyzed Suzuki-Miyaura couplings have proven effective in green solvents like 2-Me-THF and t-amyl alcohol, using commercially available and air-stable precatalysts such as NiCl2(PCy3)2. nih.gov This methodology allows for the efficient assembly of bis(heterocyclic) frameworks. nih.gov

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Solvent | Product | Yield | Reference |

| Naphthyl sulfamate | Phenylboronic acid | NiCl2(PCy3)2 | 2-Me-THF | Biaryl | Good | nih.gov |

| Aryl Halides | Aryl Boronic Acids | NiCl2(PCy3)2 | t-Amyl Alcohol | Biaryl | Excellent | nih.gov |

| Heterocyclic Halides | Aryl Boronic Acids | NiCl2(PCy3)2 | Green Solvents | Biaryl | Good | nih.gov |

| Heterocyclic Phenol Derivatives | Phenyl Boronic Acid | NiCl2(PCy3)2 | Green Solvents | Biaryl | Good | nih.gov |

| Aldehydes | Organoboron Reagents | Nickel Catalyst | Base-free | Biaryl | High | nih.govresearchgate.net |

Oxidative Cyclization Reactions

Nickel catalysts derived from Ni(cdt) are instrumental in mediating oxidative cyclization reactions. A key example is the arylative cyclization of 1,6-enynes. rsc.org In this transformation, a 1,6-enyne reacts with an arylboronic acid in the presence of a Ni(cod)2/P(4-MeOC6H4)3 complex. rsc.org The reaction yields a five-membered ring product that incorporates an all-carbon quaternary center. rsc.org

Mechanistic studies, including DFT calculations, suggest the involvement of an Ni(I) species in the catalytic cycle. rsc.org This is an uncommon pathway that involves transmetalation, oxidative cyclization, selective sp3–sp2 carbon–carbon bond formation, and subsequent hydrolysis. rsc.org The ability to functionalize an unactivated alkene moiety within the 1,6-enyne highlights the unique reactivity of the nickel catalyst. rsc.org

Intermolecular and Intramolecular Cycloaddition Reactions (e.g., [4+4], [4+2])

Cycloaddition reactions are fundamental transformations for the construction of cyclic and polycyclic frameworks. Ni(cdt) and related Ni(0) complexes are highly effective catalysts for various cycloaddition pathways.

[4+4] Cycloadditions: A notable application is the Ni(0)-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones. chemrxiv.orgchemrxiv.org This reaction provides access to trans-5/8 bicyclic structures with a bridgehead quaternary carbon center, a motif found in several natural products. chemrxiv.orgchemrxiv.org A key to the success of this reaction is the vinyl group on the cyclobutanone, which facilitates the C-C bond cleavage. chemrxiv.orgchemrxiv.org This vinyl group is retained in the final product, allowing for further synthetic transformations. chemrxiv.orgchemrxiv.org DFT calculations have been employed to elucidate the mechanism, which involves vinyl-group assisted C-C cleavage, diene insertion, ligand dissociation, and reductive elimination. chemrxiv.org

[4+2] Cycloadditions: While the focus here is on other cycloadditions, it is worth noting that nickel catalysts are also proficient in mediating [4+2] or Diels-Alder type reactions. In the context of diene-vinylcyclobutanones, heating in the absence of a specific nickel catalyst can lead to [4+2] products. chemrxiv.org However, the use of Ni(COD)2 with a suitable phosphine (B1218219) ligand successfully steers the reaction towards the desired [4+4] pathway. chemrxiv.org

[4+4+2] Cycloadditions: Density functional theory (DFT) calculations have shed light on the mechanism, reactivity, and selectivity of nickel-catalyzed [4+4+2] cycloadditions of dienes and alkynes. nih.gov The reaction proceeds through the oxidative cyclization of the dienes to form a nine-membered nickel-phosphine complex. nih.gov This is followed by a rate-determining alkyne insertion to form an eleven-membered ring intermediate, which then undergoes reductive elimination to yield the cyclodecatriene product. nih.gov

Table 2: Nickel-Catalyzed Cycloaddition Reactions

| Reaction Type | Substrates | Catalyst System | Product | Key Features | Reference |

| [4+4] Cycloaddition | Diene-vinylcyclobutanones | Ni(COD)2 / P(3,5-(CF3)2-C6H3)3 | trans-5/8 bicyclic structure | Forms bridgehead quaternary carbon | chemrxiv.orgchemrxiv.org |

| [4+4+2] Cycloaddition | Dienes and Alkynes | Nickel-phosphine complex | Cyclodecatriene | Z/E selectivity determined by diene oxidative cyclization | nih.gov |

C-H Bond Functionalization Pathways

While direct C-H functionalization is a vast field, the deformylative cross-coupling of aldehydes mentioned under Suzuki-Miyaura reactions represents a specific pathway involving the functionalization of a C(acyl)-H bond. nih.govresearchgate.net Mechanistic studies support a catalytic cycle that initiates with the oxidative addition of the nickel catalyst into the aldehyde C-H bond. nih.gov This step is followed by hydride transfer, transmetalation, decarbonylation, and reductive elimination to form the final product. nih.govresearchgate.net This transformation showcases the ability of nickel catalysts to activate and functionalize otherwise inert C-H bonds under relatively mild, base-free conditions.

Other Catalytic Conversions

Beyond the aforementioned applications, Ni(cdt) and its derivatives catalyze a range of other important chemical transformations.

N-N and C-N Cyclizative Couplings for Heterocycle Synthesis

Nickel catalysis has recently been extended to the formation of nitrogen-nitrogen (N-N) bonds, which are important linkages in many biologically active compounds. nih.gov A notable example is the nickel-catalyzed N-N cross-coupling for the synthesis of hydrazides. nih.gov In this reaction, O-benzoylated hydroxamates are coupled with a wide variety of aryl and aliphatic amines. nih.gov This method is significant as it represents the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. nih.gov Mechanistic evidence points to the involvement of an electrophilic nickel-stabilized acyl nitrenoid intermediate and the formation of a Ni(I) active catalyst through silane-mediated reduction. nih.gov

Mechanistic Investigations of Ni Cdt Mediated Reactions

Proposed Catalytic Cycles

Catalytic cycles involving Ni(CDT) are diverse and highly dependent on the specific transformation. However, a general framework often involves the initial displacement of the CDT ligand to generate a catalytically active Ni(0) species. This species then participates in key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

A common catalytic cycle initiated by Ni(CDT) is the [2+2+2] cycloaddition of alkynes. wikipedia.orgacs.org In this process, the Ni(0) center, after dissociation of CDT, coordinates to two alkyne molecules. This is followed by oxidative cyclization to form a nickelacyclopentadiene intermediate. wikipedia.orgacs.org Subsequent coordination of a third alkyne and migratory insertion leads to a larger metallacycle, which then undergoes reductive elimination to furnish the corresponding benzene (B151609) derivative and regenerate the active Ni(0) catalyst. acs.org

In cross-coupling reactions, the catalytic cycle typically commences with the oxidative addition of an organic halide to the Ni(0) species, forming a Ni(II) intermediate. acs.orgnih.gov This is followed by transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) to generate a diorganonickel(II) complex. The final step is reductive elimination of the coupled product, which regenerates the Ni(0) catalyst. acs.org Variations of this cycle exist, particularly with the involvement of Ni(I) and Ni(III) intermediates, which are increasingly recognized as crucial players in many nickel-catalyzed cross-coupling reactions. acs.orgchemrxiv.orgnih.gov

Furthermore, Ni(CDT) is implicated in catalytic cycles involving C-H activation. For instance, in the coupling of benzoxazole (B165842) with naphthalen-2-yl pivalate, the proposed mechanism involves oxidative addition of the C-O bond to Ni(0), followed by coordination of a base and subsequent C-H activation. acs.org

The versatility of Ni(CDT) allows for its participation in a wide array of catalytic cycles, often with unique and substrate-dependent mechanistic features. The facile generation of the highly reactive Ni(0) species from Ni(CDT) is a unifying theme that underpins its broad utility in catalysis. wikipedia.org

Identification and Role of Organonickel Intermediates

Transient Nickel(I) and Nickel(III) Species

Once considered esoteric, Ni(I) and Ni(III) intermediates are now widely accepted as key players in a variety of nickel-catalyzed reactions, particularly in cross-coupling and photoredox catalysis. acs.orgchemrxiv.orgnih.govresearchgate.net The accessibility of these odd-electron oxidation states distinguishes nickel from palladium and opens up unique mechanistic pathways. acs.orgresearchgate.net

Formation and Reactivity of Ni(I): Ni(I) species can be generated through the comproportionation of Ni(0) and Ni(II) complexes or by the reduction of Ni(II) precursors. princeton.edu In catalytic cycles, Ni(I) intermediates are often involved in the activation of organic halides via halogen-atom abstraction to generate alkyl radicals. nih.govnih.gov This single-electron transfer (SET) pathway is a hallmark of many nickel-catalyzed cross-electrophile coupling reactions. nih.gov

The Ni(I)/Ni(III) Catalytic Cycle: A prominent catalytic cycle involving these transient species is the Ni(I)/Ni(III) manifold. acs.orgchemrxiv.org This cycle is often operative in cross-coupling reactions where a Ni(I) species undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate. chemrxiv.org This high-valent nickel complex then participates in reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond, regenerating a Ni(I) species to continue the catalytic cycle. acs.orgchemrxiv.org Recent studies have provided direct evidence for this pathway, including the development of photoactive nickel complexes that operate through a Ni(I)/Ni(III) cycle. chemrxiv.org

The transient nature of Ni(I) and Ni(III) species makes their direct observation challenging. However, a combination of spectroscopic techniques, electrochemical studies, and computational modeling has provided compelling evidence for their existence and crucial role in catalysis. acs.orgchemrxiv.orgprinceton.edu

Formation of Metallacyclopentene and Other Metallocycles

Nickel-mediated cycloaddition reactions frequently proceed through the formation of metallacyclic intermediates, with nickelacyclopentenes being a prominent example. These intermediates are central to the catalytic [2+2+2] cycloaddition of alkynes and dienes.

In the nickel-catalyzed trimerization of alkynes, a key step involves the oxidative cyclization of two alkyne molecules with a Ni(0) center to form a nickelacyclopentadiene. wikipedia.orgacs.org This five-membered metallacycle is a stable intermediate that can be isolated and characterized in some cases. The subsequent insertion of a third alkyne into a Ni-C bond of the nickelacyclopentadiene leads to a seven-membered nickelacycloheptatriene intermediate, which then reductively eliminates to form the aromatic product. wikipedia.org

Similarly, in the [4+2] cycloaddition of dienes and alkynes, a proposed mechanism involves the formation of a nine-membered nickel-containing ring intermediate through the oxidative cyclization of two diene molecules. acs.org This is followed by alkyne insertion to form an eleven-membered ring, which then undergoes reductive elimination. acs.org

Nickel Hydride Intermediates

Nickel hydride ([Ni-H]) complexes are crucial intermediates in a wide range of catalytic reactions, including hydrogenation, hydroformylation, and hydrocyanation. acs.orgrameshrasappan.com They can be formed through various pathways, such as the oxidative addition of H-X bonds (where X can be a halide, pseudohalide, or other group) to Ni(0), or via β-hydride elimination from an organonickel complex.

In the context of Ni(CDT)-mediated reactions, nickel hydride species can be generated in situ. For example, in a multicomponent coupling of alcohols, ketones, and boronic acids, a transient nickel hydride species is proposed to be formed from the reaction of NiCl₂·6H₂O with the alcohol. rameshrasappan.com This [Ni-H] species then participates in the subsequent steps of the catalytic cycle. Experimental evidence, such as ³¹P NMR analysis of reaction mixtures and the ability of a pre-formed nickel hydride complex to promote the reaction, supports the involvement of these intermediates. rameshrasappan.com

The reactivity of nickel hydride complexes is diverse. They can act as hydride donors, participate in migratory insertion reactions with alkenes and alkynes, and undergo reductive elimination with other ligands to form C-H bonds. The thermochemical properties of [Ni-H] bonds, such as their bond dissociation free energy (BDFE) and pKa, are critical in determining their reactivity and have been studied in both organic and aqueous solvents. chemrxiv.org

Nickel(IV) Complexes as Intermediates

While less common than Ni(I) and Ni(III), the involvement of Ni(IV) intermediates in catalytic cycles has been increasingly proposed and, in some cases, experimentally verified. researchgate.netbohrium.comnsf.govnih.govnih.gov These high-valent species are often invoked in C-H functionalization and cross-coupling reactions.

A key example is the aminoquinoline-directed C-H arylation, where a proposed mechanism involves the oxidative addition of a diaryliodonium reagent to a Ni(II) metallacycle to generate a Ni(IV) intermediate. nsf.govnih.gov This Ni(IV) species then undergoes C-C bond-forming reductive elimination to yield the arylated product. nsf.govnih.gov Through careful ligand design, researchers have been able to isolate and characterize cyclometalated Ni(IV) complexes that are direct analogues of these proposed catalytic intermediates, providing strong evidence for their accessibility. nsf.govnih.gov

The formation of Ni(IV) species can also occur through the reaction of Ni(III) complexes with carbon-centered radicals. bohrium.com Studies have shown that Ni(IV)-alkyl complexes can react with radicals to form new C-C bonds, suggesting that Ni(II)/Ni(III)/Ni(IV) redox pathways may be viable in certain catalytic transformations. bohrium.com The stability and reactivity of these Ni(IV) intermediates are highly dependent on the supporting ligand environment. nsf.govnih.gov

Ligand Effects on Reaction Pathways and Selectivity

The ligands coordinated to the nickel center play a pivotal role in dictating the outcome of Ni(CDT)-mediated reactions. By modulating the steric and electronic properties of the nickel catalyst, ligands can influence reaction rates, control selectivity (chemo-, regio-, and enantioselectivity), and even switch between different mechanistic pathways. nih.govepa.govnih.gov

Influence on Mechanistic Pathways:

The choice of ligand can determine whether a reaction proceeds through a one-electron (radical) or two-electron (closed-shell) pathway. For instance, in reactions of 4-halotetrahydropyrans, phosphine-ligated nickel catalysts favor a two-electron oxidative addition mechanism, while nitrogen-ligated catalysts promote a one-electron pathway involving halogen atom transfer. nih.gov This ability to switch between mechanisms by simply changing the ligand class is a powerful tool in catalyst design.

Control of Selectivity:

Regioselectivity: In nickel-catalyzed cycloadditions, the ligand can influence the regioselectivity of alkyne insertion into metallacycles. acs.org

Chemoselectivity: In cross-coupling reactions, ligands can help to suppress side reactions such as β-hydride elimination, leading to higher yields of the desired product. acs.org The use of specific N-heterocyclic carbene (NHC) ligands, for example, has been shown to be crucial for achieving chemoselective transformations. nih.gov

Enantioselectivity: Chiral ligands are essential for developing asymmetric nickel-catalyzed reactions. The use of chiral bisoxazoline (BiOx) ligands, for instance, has enabled the development of an enantioselective α-arylation of N-alkyl benzamides.

Ligand Classes and Their Effects:

Phosphine (B1218219) Ligands: These are among the most common ligands in nickel catalysis. Their steric and electronic properties can be finely tuned by varying the substituents on the phosphorus atom. Electron-donating, bulky phosphines can promote oxidative addition and stabilize low-valent nickel species.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with nickel. They have proven effective in a variety of cross-coupling reactions, often promoting high catalytic activity and stability. nih.gov

Nitrogen-based Ligands: Bidentate and tridentate nitrogen-based ligands, such as bipyridines and pincer ligands, are frequently employed to control the coordination environment of the nickel center. acs.orgnih.gov The geometry imposed by these ligands can significantly impact the redox properties of the nickel complex and the accessibility of different oxidation states. nih.gov

The following table summarizes the effects of different ligand classes on Ni-catalyzed reactions:

| Ligand Class | Key Characteristics | Typical Effects on Ni-Catalyzed Reactions |

| Phosphines | Tunable steric and electronic properties | Promote oxidative addition, influence selectivity |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | High catalyst stability and activity |

| Nitrogen-based Ligands (e.g., bipyridines, pincer ligands) | Defined coordination geometry | Control redox properties, favor specific mechanistic pathways |

| Chiral Ligands (e.g., BiOx) | Induce asymmetry | Enable enantioselective transformations |

Influence on Energy of Transition States

The energy of transition states in nickel-catalyzed reactions, particularly those initiated with Ni(CDT), is a key determinant of reaction rates and outcomes. While Ni(CDT) itself is typically a pre-catalyst, the ligands that coordinate to the nickel center after the displacement of CDT play a profound role in modulating the energy of subsequent transition states.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these energetic landscapes. For instance, in the nickel-catalyzed carboxylation of alkynes, DFT calculations have shown that the nature of the ligand coordinated to the nickel(0) center significantly influences the activation barriers of key steps such as oxidative cyclization. The coordination of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) to the nickel center, following the dissociation of CDT, can stabilize or destabilize transition states, thereby directing the reaction pathway. In the context of C-S bond activation, DFT calculations have been used to compare the transition state energies for the cleavage of different C-S bonds in substituted thiophenes by a Ni(0) fragment, which can be generated from Ni(CDT). These studies reveal that the electronic and steric properties of the ligands dictate the kinetic and thermodynamic selectivity by altering the relative energies of the transition states for competing pathways.

In the cyclotrimerization of alkynes, the hemilabile nature of certain phosphine ligands, which can transiently coordinate to the nickel center, has been shown to lower the energy barrier for key steps like alkyne rotation. This is achieved through the stabilization of the transition state, a phenomenon that has been explored using DFT calculations on model systems derived from Ni(CDT) precursors. The facile displacement of the CDT ligand allows for the formation of these catalytically active species that can adapt their coordination environment to minimize the energy of critical transition states throughout the catalytic cycle.

Stereoselectivity and Regioselectivity Control

The control of stereoselectivity and regioselectivity is a central theme in modern synthetic chemistry, and Ni(CDT)-derived catalysts have proven to be powerful tools in this regard. The selectivity of these reactions is typically governed by the ligands employed, which, after displacing the CDT ligand, create a chiral or sterically defined environment around the nickel center.

In nickel-catalyzed asymmetric hydroalumination reactions, for example, the use of chiral ligands in conjunction with Ni(CDT) as the nickel source allows for the enantioselective ring-opening of oxabicyclic alkenes. The choice of chiral phosphine or other nitrogen-containing ligands is critical in dictating the stereochemical outcome, leading to the formation of enantioenriched products. Similarly, in the nickel-catalyzed asymmetric decarboxylation for the construction of carbocycles with contiguous quaternary carbon stereocenters, the design of the substrate and the choice of a suitable chiral ligand are key to achieving high levels of enantioselectivity.

Regioselectivity is also a significant challenge, particularly in the functionalization of unsymmetrical substrates. In the nickel-catalyzed reductive coupling of alkynes, the regiochemical outcome is highly dependent on the electronic and steric properties of both the alkyne substituents and the ligands on the nickel catalyst. For instance, in the coupling of dialkyl alkynes, which often yields mixtures of regioisomers, careful selection of phosphine ligands can steer the reaction towards a single regioisomer. DFT calculations have been employed to understand the origins of this regioselectivity, revealing that subtle electronic and steric interactions in the transition state for C-C bond formation determine the preferred outcome.

The following table summarizes findings on regioselectivity in nickel-catalyzed reactions, some of which utilize Ni(CDT) as a precursor.

| Reaction Type | Substrate | Ligand/Additive | Major Regioisomer | Reference |

| Alkene Difunctionalization | Styrene | Bipyridine | Branched | researchgate.net |

| Alkyne Carboxylation | Terminal Alkyne | DBU | β-carboxylated | |

| Alkyne Hydrocarboxylation | Terminal Alkyne | None (with CsF) | syn-hydrocarboxylated | |

| Alkoxyacetylene Carboxylation | Alkoxyacetylene | DBU | α-carboxylated |

Spectroscopic Techniques for Mechanistic Elucidation

A variety of spectroscopic techniques are indispensable for the elucidation of the mechanisms of Ni(CDT)-mediated reactions. These methods allow for the identification and characterization of transient intermediates, which are crucial for constructing a complete picture of the catalytic cycle.

UV-Visible (UV-Vis) Spectroscopy is often used to monitor the formation and consumption of colored nickel species in solution. For example, the reaction of Ni(II) complexes with reagents can be followed by UV-Vis to observe the appearance of transient Ni(III) or other intermediate species, providing kinetic data and insights into the electronic structure of the intermediates. In photoredox catalysis involving nickel, UV-Vis spectroscopy can be used to study the excited states of nickel complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing diamagnetic nickel complexes and can provide information about the structure and bonding of catalytic intermediates. While paramagnetic nickel species can broaden NMR signals, specialized techniques can still yield valuable information. In situ NMR spectroscopy, including techniques like LED-NMR for photochemical reactions, allows for the real-time monitoring of catalytic reactions, providing structural and kinetic information on elusive species. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly well-suited for studying paramagnetic nickel species, such as Ni(I) and Ni(III) complexes, which are often key intermediates in catalytic cycles initiated by Ni(CDT). EPR can provide information about the electronic structure, coordination environment, and oxidation state of the nickel center. For instance, the formation of Ni(I) intermediates from the reduction of Ni(II) precursors has been confirmed and characterized by EPR spectroscopy. acs.orgnih.gov

Infrared (IR) Spectroscopy , especially in situ techniques like Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), can be used to study the adsorption and reaction of molecules on nickel surfaces or the coordination of ligands to nickel centers in solution. nih.gov This is particularly useful for studying the interaction of small molecules like CO or CO₂ with nickel catalysts.

The table below provides examples of spectroscopic techniques used to characterize intermediates in nickel-catalyzed reactions.

| Spectroscopic Technique | Intermediate Type | Key Findings | Reference |

| UV-Vis Spectroscopy | Ni(bpy)⁺ | Formation of Ni(I) intermediate observed during photocatalytic CO₂ reduction. | researchgate.net |

| NMR Spectroscopy | Organonickel(II) | Characterization of diamagnetic intermediates in the catalytic cycle. | nih.gov |

| EPR Spectroscopy | Ni(I) and Ni(III) complexes | Identification and characterization of paramagnetic intermediates. | acs.orgnih.gov |

| In situ IR Spectroscopy | Surface-adsorbed species | Observation of CO-induced surface segregation on Cu-Ni bimetallic catalysts. | nih.gov |

Theoretical and Computational Studies on Ni Cdt Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as the preeminent computational method for studying organometallic complexes like Ni(CDT) due to its favorable balance of accuracy and computational cost. DFT allows for the detailed examination of electronic properties and reaction energetics, providing a molecular-level understanding of the system's behavior.

The electronic structure of a catalyst is fundamental to its reactivity. Ni(CDT) is a 16-electron Ni(0) complex with a trigonal planar geometry. wikipedia.org The nickel center is formally in a d¹⁰ electron configuration, but the bonding with the three olefinic ligands significantly alters the orbital picture. DFT calculations are crucial for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the complex's interactions with other molecules.

Studies on related nickel complexes show that the nature and energy of these FMOs are highly sensitive to the ligand environment. nih.gov For instance, in Ni(II) complexes, DFT combined with spectroscopic methods has been used to directly correlate FMO energies with catalytic activity in cross-coupling reactions. nih.gov For Ni(CDT), the HOMO is expected to have significant metal d-orbital character, making the complex nucleophilic, while the LUMO is anticipated to be a combination of metal orbitals and the π* orbitals of the CDT ligand, rendering it capable of accepting electron density from incoming ligands. This electronic flexibility is a hallmark of nickel's catalytic prowess, allowing it to readily participate in redox processes. mdpi.com DFT analysis reveals that the ligand environment plays a critical role in tuning the redox potentials of nickel, which is essential for its diverse catalytic functions. mdpi.com

A significant application of DFT is the elucidation of complex reaction mechanisms by calculating the potential energy surface. This involves identifying transition states and intermediates and computing their relative energies to map out the most likely reaction pathway. For nickel-catalyzed reactions, which often involve multiple steps such as oxidative addition, migratory insertion, and reductive elimination, DFT provides a step-by-step energetic landscape.

| Reaction Type | Catalytic System Example | Calculated Rate-Determining Step | Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| [4+4+2] Cycloaddition | [Ni(PMe₃)] + Butadiene + Alkyne | Alkyne Insertion | Not specified, but rate-determining | nih.govacs.org |

| [3+2] Cycloaddition | Ni⁰ + Fluoro-alkene + Alkyne | β-fluorine elimination & 5-endo insertion | Not specified, but rate-determining | nih.gov |

| Hydroboration | Ni(cod)₂ + Ligand + Vinylarene | Hydronickelation | 19.8 | mdpi.com |

| Halide Abstraction | [Ni(COD)(dppf)] + Alkyl Bromide | Halide Abstraction | 26.3 | acs.org |

DFT calculations provide a detailed picture of the chemical bonding within the Ni(CDT) complex. The interaction between the nickel atom and the three double bonds of the cyclododecatriene ligand involves both σ-donation from the filled π-orbitals of the olefins to empty orbitals on the nickel, and π-back-donation from filled nickel d-orbitals into the empty π*-antibonding orbitals of the olefins. This synergistic bonding model, known as the Dewar-Chatt-Duncanson model, is well-described by DFT.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT-optimized geometries to analyze the strength and nature of these coordination bonds. mdpi.com Furthermore, DFT is used to predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, vibrational frequencies can be calculated and compared to infrared (IR) and Raman spectra. rsc.org In more complex cases, DFT can help interpret and assign signals in electronic spectra, such as UV-visible or Vibrational Circular Dichroism (VCD) spectra, by calculating the energies of electronic transitions. nih.gov For various nickel complexes, calculated bond lengths and angles from DFT-optimized structures show good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov

Modeling of Reactivity and Selectivity

Beyond elucidating mechanisms, computational models are increasingly used to predict the reactivity and selectivity of catalysts. DFT-based reactivity descriptors can rationalize why a reaction favors a particular product isomer. mdpi.com

In nickel-catalyzed reactions, selectivity often arises from subtle differences in the transition state energies of competing pathways. DFT calculations can quantify these small energy differences, providing an explanation for observed selectivities. For example, in the Ni-catalyzed [4+4+2] cycloaddition of dienes and alkynes, the Z/E selectivity of the product was found to be determined during the initial oxidative cyclization of the dienes. nih.govacs.org The model showed that oxidative cyclization involving one s-cis and one s-trans butadiene was kinetically and thermodynamically favored, leading to the experimentally observed product, while other combinations were unfavorable. nih.govacs.org

Similarly, in a study on the enantioselective hydroboration of vinylarenes, DFT calculations successfully explained the origin of the high enantioselectivity (94% ee). mdpi.com The models showed that the transition state leading to the major (R)-enantiomer was stabilized by favorable non-bonding interactions, making it 2.8 kcal/mol lower in energy than the transition state leading to the minor (S)-enantiomer. The model also demonstrated that the reaction's high Markovnikov regioselectivity was governed by steric factors rather than electronic effects. mdpi.com These predictive capabilities make DFT an invaluable tool in the rational design of new, more efficient, and selective nickel catalysts and for understanding the fundamental reactivity of complexes like Ni(CDT).

Future Perspectives and Advancements in Ni Cdt Research

Development of More Robust and Air-Stable Analogues

A primary challenge in the widespread application of Ni(CDT) and other Ni(0) complexes is their sensitivity to air and moisture. This necessitates the use of stringent inert atmosphere techniques, which can be a practical limitation in both academic and industrial settings. Consequently, a significant thrust of future research is directed towards the development of more robust and air-stable nickel catalyst systems.

One promising approach involves the in situ generation of the active Ni(0) species from air- and moisture-stable Ni(II) precursors. rsc.org This strategy circumvents the need to handle pyrophoric Ni(0) sources directly. The judicious choice of ligands is crucial for the stability and reactivity of these catalyst systems. rsc.org

Another avenue of exploration is the heterogenization of nickel catalysts. Supporting nickel nanoparticles on materials like NaX zeolite has been shown to produce active and stable catalysts for hydrogenation reactions, such as the conversion of 1,5,9-cyclododecatriene (B1592173) to cyclododecane. colab.ws While not directly involving Ni(CDT), this research highlights a broader strategy for creating more robust nickel-based catalytic systems that could be adapted for similar transformations. The development of such supported catalysts simplifies separation and recycling, contributing to more sustainable chemical processes.

Future work in this area will likely focus on the design of novel ligands that can stabilize the Ni(0) center against oxidation without compromising its catalytic activity. The goal is to create "user-friendly" nickel catalysts that can be handled under ambient conditions, thereby broadening their accessibility and applicability.

Exploration of Novel Catalytic Transformations and Broadening Scope

The unique properties of nickel, such as its ability to readily access multiple oxidation states and facilitate facile oxidative addition, have made it a powerful tool for a wide range of chemical transformations. nih.gov Building on the established reactivity of Ni(CDT), researchers are continuously exploring novel catalytic transformations and expanding the scope of existing ones.

Recent advancements in nickel catalysis have opened doors to previously challenging reactions. For instance, nickel-catalyzed cycloaddition reactions have been developed to construct complex carbocycles and heterocycles. nih.gov These include [4+2+1] cycloadditions of (trimethylsilyl)diazomethane with alkynes tethered to dienes, which proceed with excellent stereoselectivity. nih.gov The introduction of N-heterocyclic carbene (NHC) ligands has been instrumental in advancing these cycloaddition methodologies. nih.gov

Furthermore, nickel catalysts have proven effective in activating challenging C-O and C-C sigma bonds. nih.govnih.gov This has led to the development of cross-coupling reactions involving aryl and vinyl carbamates, as well as the use of strained cyclic systems like cyclobutanones as coupling partners. nih.govnih.gov The ability to use light to drive nickel-catalyzed reactions represents another exciting frontier. nrel.gov This photochemical approach allows for milder reaction conditions compared to traditional thermally-driven processes, expanding the variety of compatible functional groups and potential applications, including in the pharmaceutical and agricultural industries. nrel.gov

Future research will undoubtedly uncover new catalytic cycles and transformations mediated by nickel complexes. The exploration of tandem catalytic processes, where multiple bonds are formed in a single operation, and the development of enantioselective transformations will continue to be major themes. The goal is to continuously expand the synthetic chemist's toolbox with efficient and selective nickel-catalyzed methods.

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. researchgate.net Catalysis, by its very nature, is a cornerstone of sustainable chemistry as it allows for more efficient reactions with less waste. researchgate.net The use of earth-abundant and less toxic metals like nickel, as opposed to precious metals such as palladium, is a key aspect of this paradigm shift. nih.govnrel.gov

The future of Ni(CDT) research is intrinsically linked to its role in sustainable synthesis. Efforts are being made to develop catalytic processes that minimize environmental impact. researchgate.net This includes the use of renewable feedstocks, atom-economical reactions, and processes that operate under milder conditions to reduce energy consumption. sciltp.com For example, nickel-based catalysts are being extensively researched for CO2 methanation, a process that converts captured carbon dioxide into synthetic natural gas, offering a pathway for carbon recycling and renewable energy storage. mdpi.comresearchgate.net

Looking ahead, the integration of Ni(CDT) and related catalysts into sustainable chemical processes will be a major driver of innovation. This will involve a holistic approach that considers the entire lifecycle of the catalyst and the chemical process, from the sourcing of materials to the final product and waste streams.

Elucidation of Remaining Mechanistic Ambiguities and Stereochemical Control

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of existing catalytic processes. While significant progress has been made in understanding the reactivity of nickel catalysts, there are still mechanistic ambiguities to be resolved. nih.govrsc.org

For instance, in nickel-catalyzed cycloadditions, stereochemical studies have provided evidence for mechanisms involving the nih.govnih.gov sigmatropic rearrangement of divinylcyclopropanes. nih.gov In other reactions, such as the enantioselective [3+2] annulation for the synthesis of γ-butenolides, a combination of experimental and computational studies has been crucial in elucidating the reaction pathway. rsc.org These studies have identified key intermediates, such as tethered allyl-Ni(II) species, and have highlighted the role of the ligand in controlling enantioselectivity. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. researchgate.net DFT studies can provide insights into the energetics of different reaction pathways, the structures of transition states, and the factors that control selectivity. rsc.orgresearchgate.net This information is invaluable for understanding complex catalytic cycles, such as those involving challenging reductive elimination steps from Ni(II) species. rsc.org

Future research will continue to leverage a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling to unravel the intricate details of nickel-catalyzed reactions. A major focus will be on achieving precise stereochemical control, which is essential for the synthesis of chiral molecules, particularly in the pharmaceutical industry. By gaining a more complete picture of the reaction mechanisms, chemists will be better equipped to design highly selective and efficient catalysts for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing cyclododeca-1,5,9-triene (CDT) and its nickel complexes, and how do reaction conditions influence product yield?

- Methodological Answer : CDT is synthesized via nickel(0)-catalyzed cyclotrimerization of butadiene under ligand-free conditions. The absence of phosphine ligands is critical, as their presence diverts the reaction to form cyclooctadiene or vinylcyclohexene instead . For nickel complexes, CDT acts as a ligand in reactions with nickel precursors (e.g., Ni(COD)₂), where steric and electronic tuning is achieved by adjusting solvent polarity and temperature .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield (ligand-free) | >80% CDT | |

| Reaction Yield (with phosphines) | <10% CDT |

Q. What safety protocols should be followed when handling cyclododeca-1,5,9-triene;nickel complexes in laboratory settings?

- Methodological Answer : CDT is highly reactive and poses skin irritation risks. Use nitrile gloves, fume hoods, and secondary containment for spills. Nickel complexes require additional precautions for metal toxicity: avoid inhalation, use chelating agents (e.g., EDTA) in waste treatment, and monitor airborne particulate levels via ICP-MS .

Q. How can researchers characterize the purity and structural integrity of this compound complexes?

- Methodological Answer :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) using a polar capillary column (e.g., DB-WAX) to resolve CDT isomers .

- Structure : Single-crystal X-ray diffraction for nickel complexes; NMR (¹H/¹³C) to confirm ligand coordination and stereochemistry .

- Key Physical Properties :

| Property | CDT Value | Nickel Complex Example |

|---|---|---|

| Boiling Point | 240°C | Varies by complex |

| logP (CDT) | 5.52 | Ni(cdt)(CO)₃: logP ~3.8 |

Advanced Research Questions

Q. How does ligand stereochemistry influence the reactivity of this compound complexes in catalytic applications?

- Methodological Answer : The cis,trans,trans-CDT isomer exhibits higher catalytic activity in alkene oligomerization due to its strained geometry, which facilitates oxidative addition. Stereochemical analysis via DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites. Experimental validation involves kinetic studies with deuterated substrates to track regioselectivity .

Q. What strategies enable the use of CDT;nickel complexes in designing conductive metal-organic materials?

- Methodological Answer : Incorporating electron-deficient ligands (e.g., tribenzocyclodeca-1,5,9-triene-triyne, TBC) creates n-doped systems. Electrical conductivity (σ ≈ 2×10⁻³ S cm⁻¹) is achieved through planar Ni-TBC frameworks, characterized by four-probe resistivity measurements and Hall effect analysis .

Q. How can stereoselective functionalization of CDT be achieved for synthesizing chiral intermediates?

- Methodological Answer : Dihalocarbene addition to cis,trans,trans-CDT proceeds with >90% stereoselectivity under low-temperature (-78°C) conditions. Chiral auxiliaries (e.g., (-)-sparteine) or asymmetric catalysis (Ni-BINAP systems) further enhance enantiomeric excess (ee >85%) .

Q. What environmental persistence metrics should be considered for CDT;nickel complexes in ecological risk assessments?

- Methodological Answer : Evaluate biodegradation (OECD 301F test), bioaccumulation (logP >5 indicates high risk), and aquatic toxicity (Daphnia magna LC₅₀). For nickel complexes, assess metal leaching via TCLP (Toxicity Characteristic Leaching Procedure) .

- Environmental Data :

| Metric | CDT Value | Regulatory Threshold |

|---|---|---|

| logP | 5.52 | >4.5 (high risk) |

| Water Solubility | 0.39 mg/L | <1 mg/L (persistent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.